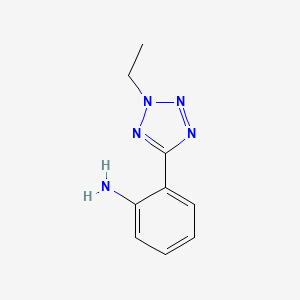

2-(2-Ethyl-2H-tetrazol-5-yl)aniline

Description

2-(2-Ethyl-2H-tetrazol-5-yl)aniline is a heterocyclic aromatic compound featuring an aniline group (NH₂-substituted benzene) linked to a 2-ethyl-substituted tetrazole ring at the ortho position. The tetrazole moiety, a five-membered ring with four nitrogen atoms, confers unique electronic and steric properties, making this compound valuable in medicinal chemistry and materials science. Its molecular formula is C₉H₁₁N₅, with a molar mass of 189.22 g/mol .

Properties

IUPAC Name |

2-(2-ethyltetrazol-5-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-2-14-12-9(11-13-14)7-5-3-4-6-8(7)10/h3-6H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOGCKJSBKBXRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline typically involves the reaction of 2-ethyl-2H-tetrazole with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-2H-tetrazol-5-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the original aniline compound.

Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced aniline compounds, and substituted tetrazole derivatives. These products have their own unique properties and applications .

Scientific Research Applications

2-(2-Ethyl-2H-tetrazol-5-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Key Observations :

The 1H-tetrazole tautomer in 5-Chloro-2-(1H-tetrazol-5-yl)aniline introduces different hydrogen-bonding capabilities, influencing solubility and reactivity .

Positional Isomerism :

- Moving the NH₂ group from ortho to meta (e.g., 3-(2-Ethyl-2H-tetrazol-5-yl)aniline) alters steric interactions and electronic distribution, affecting binding affinity in target proteins .

Halogen Substitution :

- The chlorine atom in 5-Chloro-2-(1H-tetrazol-5-yl)aniline enhances electrophilicity, making it a candidate for nucleophilic substitution reactions in dye synthesis or antimicrobial agents .

Analogues with Alternative Heterocyclic Cores

Table 2: Comparison with Non-Tetrazole Heterocycles

Key Observations :

1,2,4-Triazoles offer intermediate nitrogen density, balancing reactivity and metabolic stability in drug candidates .

Biological Activity :

- Tetrazole derivatives generally exhibit higher hydrogen-bonding capacity and ionizability (pKa ~4–5) compared to pyrazoles or triazoles, enhancing interactions with biological targets like angiotensin II receptors .

Biological Activity

2-(2-Ethyl-2H-tetrazol-5-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in antibacterial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The chemical structure of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline can be represented as follows:

This compound features an aniline group (aromatic amine) linked to a tetrazole ring, enhancing its lipophilicity and bioavailability. The tetrazole ring can mimic carboxylate groups in biological systems, allowing it to interact with various enzymes and receptors.

The biological activity of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline is primarily attributed to its ability to interact with specific molecular targets through non-covalent interactions. The tetrazole moiety is known to exhibit bioisosteric properties, enabling it to substitute for carboxylic acids in biological systems. This interaction can lead to the inhibition or activation of various biochemical pathways, particularly those involved in inflammation and cell proliferation.

Antibacterial Activity

Research indicates that compounds containing tetrazole rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function.

| Compound | Target Bacteria | Activity |

|---|---|---|

| 2-(2-Ethyl-2H-tetrazol-5-yl)aniline | E. coli | Inhibitory |

| 2-(2-Ethyl-2H-tetrazol-5-yl)aniline | S. aureus | Inhibitory |

Anticancer Activity

The anticancer potential of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit specific kinases involved in cancer cell proliferation further underscores its therapeutic potential.

| Study | Cancer Type | Mechanism | Result |

|---|---|---|---|

| Breast Cancer | Caspase activation | Induced apoptosis | |

| Colon Cancer | Kinase inhibition | Reduced proliferation |

Anti-inflammatory Activity

The anti-inflammatory properties of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline are linked to its ability to inhibit the production of pro-inflammatory cytokines. By modulating inflammatory pathways, this compound has shown promise in reducing inflammation in various models.

| Inflammatory Pathway | Effect |

|---|---|

| NF-kB pathway | Inhibition |

| COX-2 expression | Reduced |

Case Studies

Several case studies have highlighted the effectiveness of 2-(2-Ethyl-2H-tetrazol-5-yl)aniline in preclinical models:

- Antibacterial Efficacy : A study demonstrated that the compound significantly reduced bacterial load in infected mice models, suggesting its potential as a therapeutic agent against bacterial infections.

- Cancer Treatment : In vitro tests showed that treatment with 2-(2-Ethyl-2H-tetrazol-5-yl)aniline led to a marked decrease in tumor size in xenograft models of breast cancer.

- Inflammation Reduction : Animal studies indicated that administration of the compound resulted in lower levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.